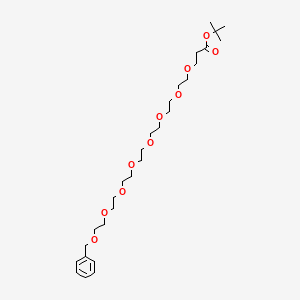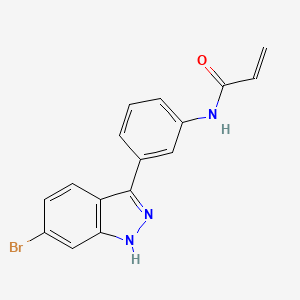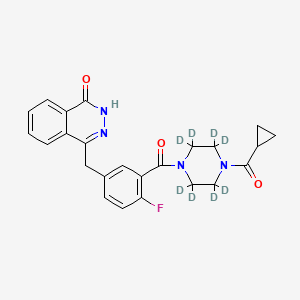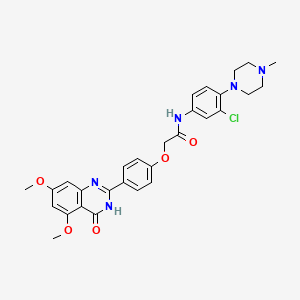
Benzyl-PEG8-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG8-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras). The compound is known for its role in facilitating the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system. The molecular formula of this compound is C28H48O10, and it has a molecular weight of 544.66 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG8-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol derivatives. The synthesis typically involves the esterification of benzyl alcohol with PEG derivatives under controlled conditions. Common reagents used in the synthesis include catalysts like tetrabutylammonium iodide (TBAI) and oxidants such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced equipment and techniques to ensure consistency and reproducibility. The compound is typically stored at 2-8°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG8-t-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Esterification: Catalyzed by TBAI and oxidants like H2O2 or TBHP.
Oxidation: Typically involves oxidizing agents such as H2O2.
Substitution: Often facilitated by catalysts and specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various PEG derivatives and benzyl esters, which are used in the synthesis of PROTACs and other related compounds .
Scientific Research Applications
Benzyl-PEG8-t-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in targeted therapy drugs, particularly in cancer research.
Industry: Utilized in the production of various PEG derivatives and related compounds
Mechanism of Action
Benzyl-PEG8-t-butyl ester functions as a PROTAC linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins, making it a valuable tool in targeted therapy .
Comparison with Similar Compounds
Benzyl-PEG8-t-butyl ester is unique due to its specific structure and function as a PROTAC linker. Similar compounds include other PEG-based PROTAC linkers, such as:
- Benzyl-PEG4-t-butyl ester
- Benzyl-PEG6-t-butyl ester
- Benzyl-PEG12-t-butyl ester
These compounds share similar properties and applications but differ in the length of the PEG chain, which can influence their solubility, stability, and overall effectiveness in various applications .
Properties
Molecular Formula |
C28H48O10 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H48O10/c1-28(2,3)38-27(29)9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-7-5-4-6-8-26/h4-8H,9-25H2,1-3H3 |
InChI Key |
ZRYJMJBUOATUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)




![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid](/img/structure/B11931808.png)
